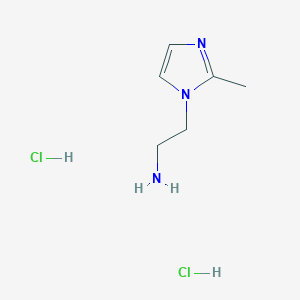

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONFWFKQFLFWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858513-10-7 | |

| Record name | 858513-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

The specific interactions between 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride and its targets are currently unknown. The compound’s mode of action would depend on its specific targets and the nature of its interactions with these targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the physiological environment within the body, such as pH and temperature, as well as external environmental factors.

Actividad Biológica

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its biological significance. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme activity regulator and in various biochemical assays.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a methyl-substituted imidazole ring, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃Cl₂N₃ |

| CAS Number | 858513-10-7 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the ethylamine moiety may enhance binding affinity to various proteins. This allows the compound to modulate enzymatic activity and influence several biochemical pathways.

Enzyme Regulation

Research indicates that this compound functions as an enzyme activity regulator . It can be employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. For instance, it has been shown to affect the activity of certain imidazole-containing enzymes, which are crucial in metabolic pathways.

Medicinal Applications

The compound is being investigated for its therapeutic potential , particularly in the development of drugs targeting specific diseases. Its structural properties make it a suitable scaffold for designing new antibacterial, antifungal, and anticancer agents. Preliminary studies suggest that it may exhibit significant biological effects against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

- Cancer Research : A study explored the compound's ability to inhibit cancer cell proliferation. Results indicated that it could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

- Neuroprotective Effects : Research has also suggested that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in modulating neuronal activity.

Comparative Analysis

When compared to similar compounds, this compound stands out due to the presence of the methyl group on the imidazole ring. This structural feature may enhance its reactivity and binding capabilities compared to other imidazole derivatives.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1H-imidazol-1-yl)ethanamine dihydrochloride | Lacks methyl group on imidazole ring | Moderate enzyme regulation |

| 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride | Contains ethyl group | Enhanced enzyme inhibition |

| This compound | Methyl group enhances reactivity | Significant antimicrobial effects |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to histamine suggests potential interactions with histamine receptors, which are crucial in allergic reactions and immune responses. Research indicates that it may exhibit biological activities akin to those of histidine, an amino acid involved in various biochemical processes.

Potential Mechanisms of Action

- Histamine Receptor Interaction : Investigations into the binding affinity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride to histamine receptors could reveal new therapeutic pathways for treating allergies or inflammatory conditions.

- Enzyme Modulation : The amine group allows for further functionalization, potentially leading to novel drug candidates targeting specific enzymes or receptors.

Organic Chemistry Research

The compound's structure provides opportunities for research in organic chemistry, particularly in:

- Synthesis Pathways : Various synthetic methods can be employed to produce this compound and its derivatives, highlighting its versatility.

| Synthesis Method | Description |

|---|---|

| N-Alkylation | Modification of the imidazole ring to enhance biological activity. |

| Substitution Reactions | Introduction of different functional groups to study their effects on solubility and reactivity. |

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties due to its imidazole ring structure. Compounds with similar structures have shown significant biological activities, indicating that this compound may also interact with various biological targets.

Case Study Insights

A study exploring the antimicrobial properties of imidazole derivatives indicated that compounds similar to this compound exhibited effective inhibition against several pathogens.

Comparación Con Compuestos Similares

Structural Features and Molecular Data

The following table highlights key structural differences and similarities among related imidazole/benzimidazole derivatives:

Key Observations :

- Positional Isomerism : The methyl group position on the imidazole ring (e.g., 2-methyl vs. 4-methyl) significantly impacts steric and electronic properties, influencing receptor binding .

- Benzimidazole vs.

- Alkyl Chain Modifications : Ethyl-substituted analogs (e.g., 188638-89-3) increase lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

- Solubility : The dihydrochloride salt form improves aqueous solubility compared to free bases. For example, 858513-10-7 is stored at room temperature with hygroscopic tendencies , whereas phenyl-substituted analogs (e.g., 24169-73-1) may exhibit lower solubility due to aromatic hydrophobicity .

- Stability : Methyl and ethyl substituents on imidazole generally enhance stability against oxidative degradation compared to unsubstituted imidazoles .

Pharmacological Activity

- Receptor Specificity :

- This compound is used in synthesizing selective inhibitors (e.g., neuronal nitric oxide synthase) due to its balanced steric profile .

- NBOMe Series (e.g., 25I-NBOMe): Though structurally distinct (methoxy-phenyl substitutions), these ethanamine derivatives act as potent 5-HT2A receptor agonists, highlighting the pharmacological versatility of the ethanamine backbone .

- Benzimidazole Derivatives : Compounds like 1158292-10-4 may target proton pumps or kinases due to their planar aromatic structure .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Route Design : The compound can be synthesized via nucleophilic substitution or reductive amination. For imidazole derivatives, coupling 2-methylimidazole with a halogenated ethanamine precursor (e.g., 2-chloroethylamine) under basic conditions is common. Subsequent dihydrochloride salt formation involves treatment with HCl .

- Optimization : Reaction pH (7–9), temperature (60–80°C), and solvent choice (e.g., ethanol/water mixtures) are critical. Catalysts like palladium or nickel may enhance yields in coupling steps .

- Validation : Monitor intermediates via TLC or HPLC. Purify using recrystallization (ethanol/ether) or column chromatography .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : Confirm structure using H and C NMR (e.g., imidazole ring protons at δ 6.8–7.2 ppm, methyl groups at δ 2.4–2.6 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210–220 nm. Mobile phase: acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : Exact mass (e.g., 198.09 g/mol for free base) via ESI-MS to verify molecular ion peaks .

- X-ray Crystallography : Resolve crystal structure using SHELX software for absolute configuration validation .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight glass containers, desiccated at room temperature (20–25°C). Avoid light and moisture to prevent degradation .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or molecular interactions for this compound?

- Approach :

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes by analyzing reaction databases. For example, predicting nucleophilic attack on 2-methylimidazole using amines .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., histamine receptors). Focus on hydrogen bonding between the ethanamine group and active-site residues .

Q. How to resolve contradictions in stability data under varying storage conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Compare degradation profiles (HPLC) to room-temperature controls .

- Degradation Pathways : Identify hydrolytic or oxidative products via LC-MS. Adjust storage to inert atmospheres if oxidation is observed .

Q. What strategies ensure reproducibility in biological activity studies?

- Best Practices :

- Solubility Optimization : Prepare stock solutions in DMSO (≥31.3 mg/mL) and dilute in PBS (pH 7.4) to avoid precipitation .

- Dose-Response Curves : Use at least three independent replicates. Normalize data to vehicle controls (e.g., 0.1% DMSO) .

- Positive Controls : Include known H receptor agonists (e.g., 4-methylhistamine) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.